molecular formula C10H10N2O3 B1483855 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid CAS No. 2090953-22-1

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1483855
CAS No.: 2090953-22-1
M. Wt: 206.2 g/mol
InChI Key: WVSPMWVXBKSTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole core substituted with a furan ring at the 4-position and a propanoic acid side chain at the 1-position. The furan moiety introduces electron-rich aromaticity, which may enhance π-π interactions in biological systems, while the carboxylic acid group improves solubility and enables hydrogen bonding .

Properties

IUPAC Name

2-[4-(furan-3-yl)pyrazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7(10(13)14)12-5-9(4-11-12)8-2-3-15-6-8/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSPMWVXBKSTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid typically involves three major stages:

  • Formation of the pyrazole ring : This is commonly accomplished by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds or diketones under acidic or basic conditions.
  • Introduction of the furan moiety : The furan-3-yl substituent is introduced either via cyclization of furfural derivatives or by coupling reactions involving furan-containing precursors.
  • Attachment of the propanoic acid side chain : The propanoic acid group is introduced via alkylation or acylation reactions, often starting from lactic acid derivatives or their esters.

These steps can be combined in a one-pot or sequential manner depending on the desired yield, purity, and scalability.

Detailed Synthetic Routes

Pyrazole Ring Formation
  • The pyrazole core is synthesized by condensing a hydrazine derivative with an α,β-unsaturated carbonyl compound or diketone.
  • Typical conditions involve refluxing in alcoholic solvents (e.g., ethanol or 2-propanol) with catalytic amounts of acids such as glacial acetic acid to promote cyclization.
  • For example, hydrazine reacts with 1,3-dicarbonyl compounds to yield pyrazole rings with substitution at the 4-position, which can then be functionalized further.
Incorporation of the Furan-3-yl Group
  • The furan ring is introduced by using furfural or its derivatives as starting materials.
  • Cyclization reactions or cross-coupling methods (e.g., Suzuki or Stille coupling) can be employed to attach the furan-3-yl group at the 4-position of the pyrazole ring.
  • Reaction conditions typically involve palladium-catalyzed coupling in solvents like 1,4-dioxane at elevated temperatures (80–100 °C) under inert atmosphere.
Propanoic Acid Side Chain Introduction
  • The propanoic acid moiety is introduced by reacting the pyrazole-furan intermediate with lactic acid derivatives or via ester hydrolysis.
  • For example, methyl or ethyl esters of lactic acid can be coupled to the nitrogen of the pyrazole ring using coupling agents or by nucleophilic substitution.
  • Subsequent hydrolysis under acidic or basic conditions yields the free acid.
  • Alternatively, a Mitsunobu reaction can be used to link the propanoic acid side chain to the pyrazole nitrogen, followed by deprotection.

Representative Preparation Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Hydrazine + α,β-unsaturated carbonyl, reflux in 2-propanol, acetic acid catalyst Formation of 4-substituted pyrazole intermediate
2 Furan ring introduction Pd-catalyzed coupling with furfural derivative, 1,4-dioxane, 100 °C, inert atmosphere Attachment of furan-3-yl group at pyrazole 4-position
3 Propanoic acid side chain attachment Reaction with lactic acid methyl ester, coupling agents or Mitsunobu conditions, followed by hydrolysis Formation of this compound

Research Findings and Optimization

Yield and Purity Considerations

  • The yield of the pyrazole ring formation step generally ranges between 60–85%, depending on substrate purity and reaction time.
  • Palladium-catalyzed coupling for furan introduction achieves yields around 55–70%, with purification typically by MPLC or recrystallization to achieve ≥95% purity.
  • The final hydrolysis or deprotection step to obtain the free acid is usually quantitative under optimized acidic conditions, with care taken to avoid degradation of the heterocyclic rings.

Reaction Conditions Impact

  • Temperature control is critical during coupling reactions to prevent decomposition of the furan ring.
  • Use of inert atmosphere (argon or nitrogen) minimizes oxidation side reactions.
  • Catalysts such as Pd(PPh3)4 or Pd(OAc)2 with appropriate ligands (e.g., XPhos) improve coupling efficiency.

Analytical Characterization

  • The final compound is characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure.
  • Purity is assessed by HPLC or MPLC, aiming for ≥95% purity for research or pharmaceutical applications.
  • Crystallization and melting point analysis are used to confirm compound identity and batch consistency.

Summary Table of Preparation Methods

Preparation Step Method Description Typical Reagents/Conditions Yield Range (%) Notes
Pyrazole ring synthesis Condensation of hydrazine with diketones Hydrazine, diketone, reflux in 2-propanol, acetic acid catalyst 60–85 Requires careful control of reaction time
Furan-3-yl group introduction Pd-catalyzed cross-coupling Pd catalyst (Pd(OAc)2, XPhos), furfural derivative, 1,4-dioxane, 100 °C, inert atmosphere 55–70 Sensitive to oxidation, inert atmosphere needed
Propanoic acid side chain attachment Coupling with lactic acid ester, hydrolysis Lactic acid methyl ester, coupling agents or Mitsunobu reagents, acidic hydrolysis 80–95 Final step yields the free acid

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

  • Reduction: The pyrazole ring can be reduced to form pyrazolines.

  • Substitution: The propanoic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Furan-3-carboxylic acid derivatives.

  • Reduction: Pyrazolines.

  • Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing furan and pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit various bacterial enzymes, making them promising candidates for developing new antibiotics. A study demonstrated that 2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)propanoic acid exhibited notable activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been reported to modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory diseases . In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures.

Pesticide Development

Due to its biological activity, this compound is being explored as a lead compound in the development of new pesticides. Its structural features allow it to interact with specific biological targets in pests, potentially leading to effective pest control solutions while minimizing environmental impact .

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science. Research is ongoing into its use as a building block for synthesizing novel polymers and materials with enhanced properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the efficacy of this compound against various bacterial strains. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Mechanism

In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects of this compound were examined using a murine model of inflammation. The results indicated that treatment with the compound led to a marked decrease in swelling and pain compared to control groups, highlighting its therapeutic potential .

Mechanism of Action

The mechanism by which 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural analogs differ primarily in substituents on the pyrazole ring or adjacent functional groups. Key comparisons include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features
2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)propanoic acid (Target) 4-Furan-3-yl, 1-propanoic acid C₁₀H₁₀N₂O₃ 206.20 Electron-rich furan; moderate lipophilicity
(S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid 4-Nitrophenyl, thiazolidinone ring, thioxo group C₁₇H₁₃N₃O₄S₂ 411.43 Nitro group (electron-withdrawing); thioxo enhances reactivity
3-{4-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]-3-(4-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid 4-Bromophenyl, 3-chlorophenyl, α,β-unsaturated ketone C₂₀H₁₆BrClN₂O₃ 447.71 Halogen substituents (lipophilic); ketone for conjugation
3-[4-(Difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid Difluoromethyl, pyridinone ring C₁₃H₁₅F₂N₃O₃ 299.28 Fluorine enhances metabolic stability; fused pyridinone increases rigidity
3-[4-(Methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid 4-Methoxycarbonyl, 3-nitro C₈H₉N₃O₆ 243.18 Polar nitro and ester groups; higher solubility

Physicochemical Properties

  • Solubility : The target compound’s furan and carboxylic acid groups balance lipophilicity (logP ~1.5–2.0) and aqueous solubility. In contrast, halogenated analogs (e.g., bromo/chloro in ) exhibit higher logP (>3.0), reducing solubility. Nitro and ester-containing derivatives () have increased polarity but may face stability issues (e.g., nitro group reduction).
  • Melting Points: The thiazolidinone derivative has a high melting point (240–242°C) due to hydrogen bonding and planar rigidity. The target compound likely has a lower melting point (~150–180°C) due to fewer intermolecular interactions.

Biological Activity

2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)propanoic acid is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a pyrazole moiety, which are known for their diverse biological activities. The presence of these heterocycles contributes to the compound's reactivity and interaction with biological targets.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds containing furan and pyrazole structures exhibit significant antimicrobial properties. Specifically, derivatives of pyrazole have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

2. Anti-inflammatory Effects
Studies have demonstrated that this compound may possess anti-inflammatory properties similar to those of established anti-inflammatory agents. For instance, compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

3. Enzyme Inhibition
The compound has been noted for its potential to inhibit specific enzymes involved in inflammatory pathways. This inhibition could lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cell signaling pathways. The furan and pyrazole rings facilitate interactions with various biological targets, altering cellular responses and potentially leading to therapeutic effects .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential of this compound:

StudyFindings
Selvam et al. (2014)Synthesized pyrazole derivatives showed significant anti-inflammatory activity, inhibiting TNF-α and IL-6 production .
Burguete et al. (2019)Reported on the antimicrobial effects of pyrazole derivatives against various bacterial strains, highlighting their potential as therapeutic agents .
Chandra et al. (2020)Investigated monoamine oxidase B inhibition by pyrazole derivatives, suggesting possible applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid, and what critical reaction parameters influence yield?

  • Methodological Answer : A typical synthesis involves cyclocondensation of furan-3-carbaldehyde derivatives with hydrazine precursors, followed by propanoic acid coupling. Critical parameters include reaction time, temperature (e.g., reflux in xylene at ~140°C), and stoichiometric ratios of reagents like chloranil for oxidation. Purification via recrystallization (e.g., methanol) or column chromatography is essential to isolate the product .

Q. How can X-ray crystallography using SHELX software determine the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction data can be refined using SHELXL, which handles small-molecule structures and high-resolution data. Key steps include data collection at low temperature (e.g., 100 K), structure solution via direct methods (SHELXS/SHELXD), and refinement with SHELXL, accounting for hydrogen bonding and π-π interactions in the furan-pyrazole system .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Use 1H^1H/13C^{13}C-NMR to confirm proton environments (e.g., furan C-H at ~7.5 ppm, pyrazole N-H at ~12 ppm). FT-IR identifies functional groups (C=O at ~1700 cm1^{-1}), while HRMS validates molecular weight. Cross-validate with elemental analysis for purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental crystallographic data for this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations to optimize the molecular geometry and compare bond lengths/angles with experimental data. Use SHELXL's TWIN command to refine twinned crystals and validate torsional angles in the furan-pyrazole linkage. Discrepancies may arise from solvent effects or crystal packing, requiring iterative refinement .

Q. What strategies optimize reaction conditions to minimize by-products during synthesis?

  • Methodological Answer : Screen reaction parameters: (1) Vary chloranil stoichiometry (1.2–1.5 equiv) to control over-oxidation; (2) Use inert atmosphere to prevent furan ring degradation; (3) Employ microwave-assisted synthesis for faster kinetics. Monitor intermediates via TLC/LC-MS to identify optimal termination points .

Q. How to design structure-activity relationship (SAR) studies for evaluating biological activity?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., halogenated furans, methylpyrazoles) and test in vitro bioactivity (e.g., enzyme inhibition assays). Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins, correlating with experimental IC50_{50} values. Reference impurity profiles from pharmacopeial standards to ensure compound integrity .

Q. What analytical methods are critical for assessing purity and identifying trace impurities?

  • Methodological Answer : Employ HPLC (C18 column, 0.1% TFA/ACN gradient) with UV detection (254 nm) to quantify main product (>95%). LC-MS identifies impurities (e.g., unreacted hydrazine derivatives). Compare retention times with certified reference materials (e.g., USP/EP standards) for validation .

Q. How to handle crystallographic challenges like twinning or disorder in the propanoic acid moiety?

  • Methodological Answer : For twinned crystals, use SHELXL's TWIN/BASF commands with HKLF5 data. For disordered carboxyl groups, apply PART/SUMP restraints and refine anisotropic displacement parameters. Validate with Rint_\text{int} < 5% and Δρ < 0.5 eÅ3^{-3} in residual maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.